3-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine
Description
The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- Position 3: A 3,4-dimethoxyphenethyl group, contributing electron-donating effects and moderate lipophilicity.
- Positions 5 and 6: Diphenyl groups, increasing steric bulk and hydrophobicity, which may improve target binding but reduce aqueous solubility.
Properties
Molecular Formula |
C33H30N4O3 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C33H30N4O3/c1-38-27-16-15-23(20-28(27)39-2)17-18-36-22-35-33-30(32(36)34)29(24-10-5-3-6-11-24)31(25-12-7-4-8-13-25)37(33)21-26-14-9-19-40-26/h3-16,19-20,22,34H,17-18,21H2,1-2H3 |
InChI Key |
AHSQVXLHYNZOOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=N)C(=C(N3CC4=CC=CO4)C5=CC=CC=C5)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENETHYL)-7-(2-FURYLMETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3,4-dimethoxyphenethyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the 2-furylmethyl group: This can be done via a coupling reaction, such as a Suzuki or Heck coupling.
Addition of the diphenyl groups: These groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENETHYL)-7-(2-FURYLMETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENETHYL)-7-(2-FURYLMETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENETHYL)-7-(2-FURYLMETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences in substituents across analogues influence physicochemical and biological properties:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, contrasting with halogenated analogues (e.g., 4-chloro-2-fluorophenyl in ), which enhance electrophilicity and binding to electron-rich kinase domains .
- Steric Bulk : The diphenyl groups at positions 5 and 6 in the target compound create significant steric hindrance compared to dimethyl () or naphthylmethyl () substituents. This may reduce off-target interactions but limit membrane permeability .
Solubility and Metabolic Stability
- Hydrophobic vs. Polar Groups : The target’s diphenyl and furan groups contribute to lower aqueous solubility compared to sulfonamide-containing analogues () or pyridinyl derivatives ().
- Metabolic Vulnerabilities : The furan-2-ylmethyl group (target and ) is prone to oxidative metabolism, whereas cyclopentyl () or halogenated aryl groups () enhance stability .
Biological Activity
3-[2-(3,4-Dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Pyrrolo[2,3-d]pyrimidine core : This bicyclic structure is known for its diverse pharmacological activities.
- Functional groups : The presence of methoxy and furan moieties enhances its reactivity and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 306.36 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives with furan rings have been reported to possess antibacterial and antifungal activities .
The biological activity of this compound may involve:
- Enzyme inhibition : Interactions with specific enzymes that play crucial roles in cellular processes.
- Receptor modulation : Binding to receptors involved in signaling pathways that regulate cell growth and survival.
Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives revealed that compounds with similar structures significantly inhibited the growth of breast cancer cells (MCF-7). The study utilized MTT assays to assess cell viability and found IC50 values ranging from 10 to 20 µM for the most active derivatives .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of furan-containing compounds. It reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 15 to 30 µg/mL . This suggests that the presence of both furan and pyrimidine structures may enhance antimicrobial efficacy.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
